methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate
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Overview
Description
Methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is a complex organic compound with a unique tricyclic structure This compound is characterized by its multiple functional groups, including a sulfanyl group, an ester group, and a tricyclic core containing oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[740One efficient method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This transition-metal-free, tandem C–N, C–O bond formation reaction provides good to excellent yields of the desired tricyclic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of renewable starting materials, such as biomass-derived levulinic acid, could enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tricyclic core can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the tricyclic core .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted tricyclic compounds. These products can be further functionalized to enhance their properties for specific applications.
Scientific Research Applications
Methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The ester group can undergo hydrolysis to release the active tricyclic core, which can interact with various biological pathways. The tricyclic core itself can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate can be compared with similar compounds such as:
5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one: This compound has a similar tricyclic core but with different substituents, leading to variations in its chemical and biological properties.
N-(3-methylbutyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide: This compound also features a tricyclic core with sulfur and nitrogen atoms, but with different functional groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer unique chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C22H24N2O4S2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
methyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H24N2O4S2/c1-12(2)16-9-15-17(10-28-16)30-20-19(15)21(26)24(14-7-5-6-13(3)8-14)22(23-20)29-11-18(25)27-4/h5-8,12,16H,9-11H2,1-4H3 |
InChI Key |
OWKYODRBEBQYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)OC)SC4=C3CC(OC4)C(C)C |
Origin of Product |
United States |
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